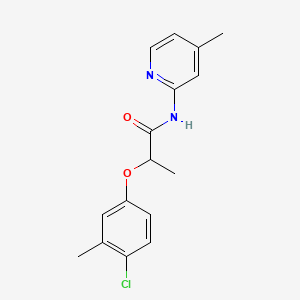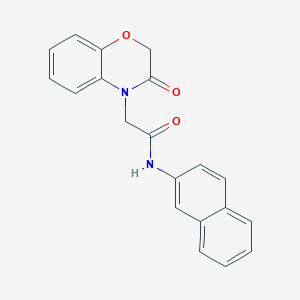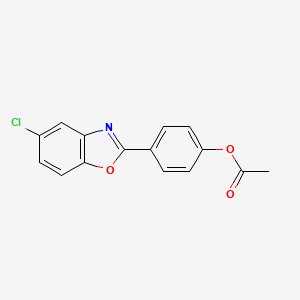
3-(allyloxy)-N-propylbenzamide
描述
3-(allyloxy)-N-propylbenzamide, also known as A-366, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. A-366 has been found to have promising applications in scientific research, particularly in the field of epigenetics.
作用机制
The bromodomain and extra-terminal (BET) family of proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, thereby regulating gene expression. BET proteins play a critical role in the transcriptional activation of oncogenes and other genes that are involved in disease progression. 3-(allyloxy)-N-propylbenzamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting the recruitment of transcriptional coactivators.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. In cancer cells, this compound has been found to inhibit the expression of oncogenes such as c-Myc and Bcl-2, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of 3-(allyloxy)-N-propylbenzamide is its high selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. In addition, this compound has been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.
未来方向
There are several potential future directions for the research and development of 3-(allyloxy)-N-propylbenzamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. In addition, the combination of this compound with other epigenetic drugs or chemotherapy agents may enhance its therapeutic efficacy and reduce the risk of resistance. Finally, the development of more potent and selective BET inhibitors may further improve the clinical utility of this compound and other compounds in this class.
科学研究应用
3-(allyloxy)-N-propylbenzamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders. Its mechanism of action involves binding to the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting BET proteins, this compound can prevent the recruitment of transcriptional coactivators and suppress the expression of genes that are involved in disease progression.
属性
IUPAC Name |
3-prop-2-enoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-8-14-13(15)11-6-5-7-12(10-11)16-9-4-2/h4-7,10H,2-3,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTLZXFWNTYFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)

![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404533.png)
![2-chlorobenzyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4404538.png)
![3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4404540.png)
![2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4404547.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)

![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4404569.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-4-(methylsulfonyl)benzamide](/img/structure/B4404570.png)